Ethyl N-chloro-4-phenylbutanimidate
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Overview
Description
Ethyl N-chloro-4-phenylbutanimidate is a chemical compound with the molecular formula C12H14ClNO. It is characterized by the presence of an ethyl group, a phenyl ring, and a chloro-substituted butanimidate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-chloro-4-phenylbutanimidate typically involves the reaction of ethyl 4-phenylbutanoate with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Esterification: Ethyl 4-phenylbutanoate is prepared by esterifying 4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Chlorination: The ester is then reacted with a chlorinating agent to introduce the chloro group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-chloro-4-phenylbutanimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of ethyl 4-phenylbutanamine or ethyl 4-phenylbutanol.
Oxidation: Formation of 4-phenylbutanoic acid or other oxidized products.
Scientific Research Applications
Ethyl N-chloro-4-phenylbutanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-chloro-4-phenylbutanimidate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Ethyl N-chloro-4-phenylbutanimidate can be compared with other similar compounds such as:
Ethyl 4-phenylbutanoate: Lacks the chloro group, making it less reactive in substitution reactions.
N-chloro-4-phenylbutanimidate: Similar structure but without the ethyl group, affecting its solubility and reactivity.
4-Phenylbutanoic acid: Lacks both the ethyl and chloro groups, making it less versatile in chemical reactions.
Properties
CAS No. |
202843-67-2 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
ethyl N-chloro-4-phenylbutanimidate |
InChI |
InChI=1S/C12H16ClNO/c1-2-15-12(14-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
QYWXBBQKXXZZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCl)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
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